Cas no 1305859-79-3 (1-(3,5-dimethylbenzoyl)piperidin-3-amine)

1-(3,5-dimethylbenzoyl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
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- 1-(3,5-dimethylbenzoyl)piperidin-3-amine
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- インチ: 1S/C14H20N2O/c1-10-6-11(2)8-12(7-10)14(17)16-5-3-4-13(15)9-16/h6-8,13H,3-5,9,15H2,1-2H3
- InChIKey: JQPPJHCRKYRHLS-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCC(N)C1)(C1=CC(C)=CC(C)=C1)=O
1-(3,5-dimethylbenzoyl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0817-10g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | D128231-100mg |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | D128231-1g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1908-0817-2.5g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0817-0.25g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-0817-1g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | D128231-500mg |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-0817-0.5g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-0817-5g |
1-(3,5-dimethylbenzoyl)piperidin-3-amine |
1305859-79-3 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
1-(3,5-dimethylbenzoyl)piperidin-3-amine 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
1-(3,5-dimethylbenzoyl)piperidin-3-amineに関する追加情報
Introduction to 1-(3,5-dimethylbenzoyl)piperidin-3-amine (CAS No. 1305859-79-3)
1-(3,5-dimethylbenzoyl)piperidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1305859-79-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of 1-(3,5-dimethylbenzoyl)piperidin-3-amine, particularly the presence of a 3,5-dimethylbenzoyl moiety attached to the piperidine ring, contribute to its unique chemical properties and biological interactions.
The 3,5-dimethylbenzoyl group is a key pharmacophore in this molecule, influencing its solubility, stability, and reactivity. This moiety is often employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The piperidine core, on the other hand, is a common scaffold in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The combination of these structural elements makes 1-(3,5-dimethylbenzoyl)piperidin-3-amine a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of novel piperidine-based compounds due to their broad spectrum of biological activities. Research has demonstrated that piperidine derivatives can exhibit properties ranging from antimicrobial to anti-inflammatory effects. Specifically, compounds containing the 3,5-dimethylbenzoyl group have shown potential in inhibiting certain enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. This has spurred extensive investigation into the pharmacological properties of 1-(3,5-dimethylbenzoyl)piperidin-3-amine and its analogs.
One of the most compelling aspects of 1-(3,5-dimethylbenzoyl)piperidin-3-amine is its versatility in serving as a building block for more complex drug molecules. Its structural framework allows for modifications at various positions, enabling chemists to fine-tune its biological activity. For instance, researchers have explored derivatives of this compound that exhibit enhanced binding affinity or selectivity towards specific biological targets. Such modifications are crucial in optimizing drug candidates for clinical use.
The synthesis of 1-(3,5-dimethylbenzoyl)piperidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3,5-dimethylbenzoyl group onto the piperidine ring typically involves acylation reactions followed by functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.
From a computational chemistry perspective, 1-(3,5-dimethylbenzoyl)piperidin-3-amine has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the compound's binding mode and potential side effects. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound might behave within a biological system. This information is invaluable for guiding experimental design and optimizing drug candidates.
The pharmacological evaluation of 1-(3,5-dimethylbenzoyl)piperidin-3-amine has revealed several promising activities. In vitro assays have shown that this compound can modulate enzymes involved in signal transduction pathways relevant to diseases such as neurodegenerative disorders and autoimmune conditions. Additionally, preclinical studies have indicated potential therapeutic effects in animal models of inflammation and cancer. These findings underscore the importance of further investigating this compound's pharmacological profile.
One notable area of research involves exploring the anti-inflammatory properties of 1-(3,5-dimethylbenzoyl)piperidin-3-amine. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. By targeting inflammatory pathways, this compound may offer a novel approach to managing these conditions. Furthermore, its ability to interact with specific enzymes suggests that it could be developed into a selective inhibitor with fewer side effects compared to existing treatments.
The development of new therapeutic agents requires rigorous testing to ensure safety and efficacy before they can be approved for human use. Current research on 1-(3,5-dimethylbenzoyl)piperidin-3-amine is focused on conducting comprehensive preclinical studies to evaluate its toxicity profile and optimal dosing regimen. These studies will provide critical data for designing future clinical trials aimed at demonstrating therapeutic benefits in human patients.
In conclusion,1-(3,5-dimethylbenzoyl)piperidin-3-amine (CAS No. 1305859-79-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating various diseases make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound holds great promise for contributing to the next generation of therapeutic agents.
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